molecular formula C15H10BrNO B096221 2-(4-Bromophenyl)-3,1-benzoxazepine CAS No. 19062-91-0

2-(4-Bromophenyl)-3,1-benzoxazepine

Cat. No. B096221
CAS RN: 19062-91-0
M. Wt: 300.15 g/mol
InChI Key: XDQYDLMZRODXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3,1-benzoxazepine, also known as BRL-15572, is a chemical compound that belongs to the benzoxazepine class of compounds. It has been identified as a potent and selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. BRL-15572 has been the subject of extensive research due to its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions.

Mechanism of Action

2-(4-Bromophenyl)-3,1-benzoxazepine acts as a selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. By blocking the activity of this receptor, 2-(4-Bromophenyl)-3,1-benzoxazepine reduces wakefulness and promotes sleep. The exact mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine is still under investigation, but it is believed to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-3,1-benzoxazepine has been shown to have a number of biochemical and physiological effects, including the reduction of wakefulness and the promotion of sleep. It has also been shown to have anxiolytic and antidepressant effects in animal models, and may have potential therapeutic applications in the treatment of these conditions. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been shown to have minimal side effects and a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

2-(4-Bromophenyl)-3,1-benzoxazepine has several advantages for use in lab experiments, including its potency and selectivity for the orexin-1 receptor, its favorable safety profile, and its well-established synthesis method. However, its limitations include its relatively short half-life and the need for further optimization of its pharmacokinetic properties for use in clinical settings.

Future Directions

There are several future directions for research on 2-(4-Bromophenyl)-3,1-benzoxazepine, including the optimization of its pharmacokinetic properties for use in clinical settings, the investigation of its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions, and the exploration of its effects on other neurotransmitter systems in the brain. Further research is also needed to fully understand the mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine involves several steps, starting with the reaction of 4-bromobenzylamine with 2-hydroxybenzaldehyde to form 2-(4-bromophenyl)benzoxazole. This intermediate is then reacted with 2-bromoacetic acid to form the final product, 2-(4-Bromophenyl)-3,1-benzoxazepine. The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.

Scientific Research Applications

2-(4-Bromophenyl)-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, such as insomnia and narcolepsy. It has been shown to improve sleep quality and reduce wakefulness in animal models, and has also been tested in clinical trials for its efficacy in treating insomnia. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been investigated for its potential use in the treatment of other neurological conditions, such as anxiety and depression.

properties

CAS RN

19062-91-0

Product Name

2-(4-Bromophenyl)-3,1-benzoxazepine

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

2-(4-bromophenyl)-3,1-benzoxazepine

InChI

InChI=1S/C15H10BrNO/c16-13-7-5-12(6-8-13)15-17-14-4-2-1-3-11(14)9-10-18-15/h1-10H

InChI Key

XDQYDLMZRODXFR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br

synonyms

2-(p-Bromophenyl)-3,1-benzoxazepine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.